Methyl 2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate
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Overview
Description
Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate typically involves the reaction of 5-amino-1-methyl-1H-indazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities.
Imidazole derivatives: Used in various therapeutic applications, including antifungal and anticancer treatments.
Uniqueness
Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate stands out due to its specific structural features, which confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 2-(5-amino-1-methylindazol-3-yl)oxyacetate |
InChI |
InChI=1S/C11H13N3O3/c1-14-9-4-3-7(12)5-8(9)11(13-14)17-6-10(15)16-2/h3-5H,6,12H2,1-2H3 |
InChI Key |
MXRHPSWBCLSPCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)OCC(=O)OC |
Origin of Product |
United States |
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